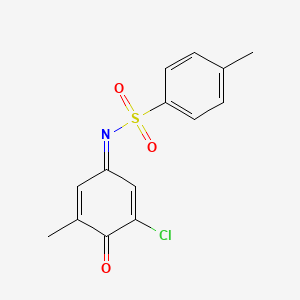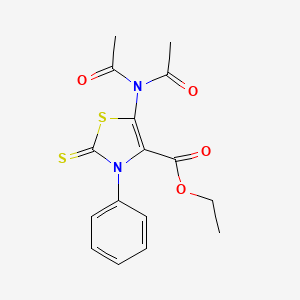
3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound with potential applications in scientific research. It is a member of the imidazolidinone family of compounds, which have been studied for their various biological activities.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that the compound may exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of xanthine oxidase, which is involved in the generation of reactive oxygen species and inflammation. It has also been reported to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to exhibit anti-inflammatory activity by inhibiting the activity of xanthine oxidase. It has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. In addition, it has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone in lab experiments include its potential to exhibit various biological activities and its availability for purchase from chemical suppliers. However, the limitations include the lack of information on its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action and biological effects.
Direcciones Futuras
There are several future directions for research on 3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, research could focus on developing more efficient synthesis methods and improving the purity of the compound.
Métodos De Síntesis
The synthesis of 3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has been reported in the literature. One method involves the reaction of 3,4-dimethylbenzaldehyde and 4-fluorobenzyl isothiocyanate in the presence of sodium methoxide to yield the corresponding imidazolidinone. The reaction is carried out under reflux conditions for several hours, followed by purification through column chromatography. The purity of the compound can be confirmed through various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. The compound has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been reported to inhibit the activity of certain enzymes, such as xanthine oxidase and acetylcholinesterase, which are involved in various physiological processes.
Propiedades
IUPAC Name |
(5Z)-3-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-11-3-8-15(9-12(11)2)21-17(22)16(20-18(21)23)10-13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,20,23)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCCRJJABNARKA-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)NC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/NC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

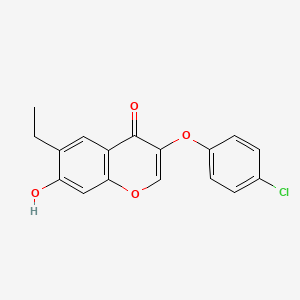
![2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5911590.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5911606.png)
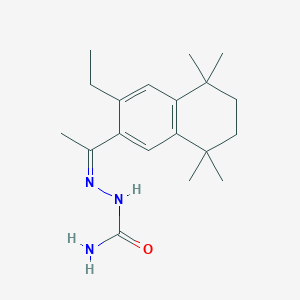
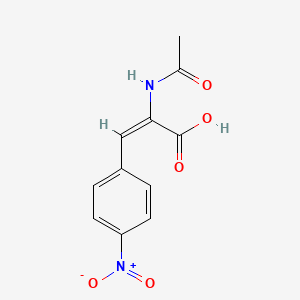

![phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911657.png)
![7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5911658.png)
![4-[(5-methyl-2-furyl)methylene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5911659.png)
![1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5911670.png)
